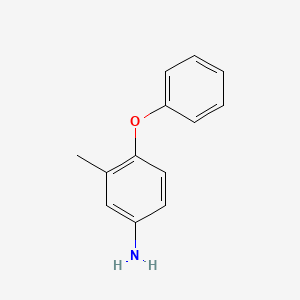

![molecular formula C25H32N6O B3112728 1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine CAS No. 1922153-17-0](/img/structure/B3112728.png)

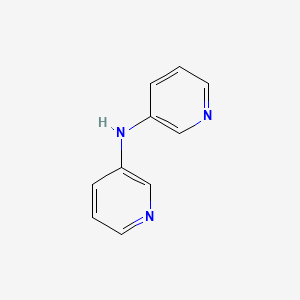

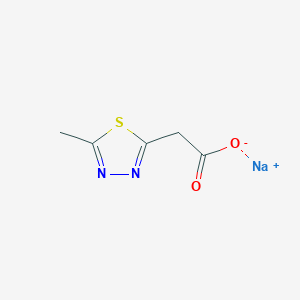

1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine

概要

説明

This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .

Synthesis Analysis

Compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert -butoxycarbonyl group and reductive amination .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis

This molecule has been found to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.3 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere .科学的研究の応用

- MELK (Maternal Embryonic Leucine Zipper Kinase) plays a crucial role in regulating cancer cell proliferation. RNA interference (RNAi)-mediated depletion of MELK impairs growth and leads to G2/M arrest in many cancers. However, the underlying mechanisms of these effects remain poorly understood .

- MELK-8a has been identified as a highly selective MELK inhibitor using mass spectrometry-based selectivity analysis. It effectively delays mitotic entry in cancer cells by transiently activating the G2/M checkpoint. This inhibition is distinct from apoptosis induction, emphasizing its potential as a tool compound for studying MELK function .

- MELK-8a (also known as NVS-MELK8a ) exhibits remarkable selectivity as a MELK inhibitor, with an impressive IC50 value of 2 nM. It specifically targets MELK, making it a valuable tool for functional studies .

- Additionally, MELK-8a inhibits other kinases, including Flt3 (ITD), Haspin, and PDGFRα, at higher concentrations (IC50 values of 0.18, 0.19, and 0.42 μM, respectively) .

- MELK-8a reduces the viability of triple-negative breast cancer cells. Immunoblot analysis indicates that growth impairment results from disruption of cell cycle progression rather than apoptosis induction .

- In synchronized cells, MELK inhibition by MELK-8a delays mitotic entry. This effect correlates with delayed activation of Aurora A, Aurora B, and cyclin-dependent kinase 1 (CDK1) .

- After the delay, cells eventually enter and complete mitosis .

- Live-cell microscopy reveals that MELK-8a significantly and dose-dependently prolongs the G2 phase of the cell cycle .

- Overall, the results support the use of MELK-8a as a valuable tool compound for studying MELK function. Its selective inhibition and impact on mitotic entry provide a theoretical basis for further investigations .

Cancer Cell Proliferation Regulation

Selective MELK Inhibition

Anticancer Activity

Mitotic Entry Delay

G2 Phase Extension

Functional Research Tool

作用機序

Target of Action

MELK-8a, also known as NVS-MELK8a or MELK-8ahydrochloride, is a highly potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) . The IC50 of MELK-8a for MELK is 2 nM . In addition to MELK, it also inhibits Flt3 (ITD), Haspin, and PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM, respectively . MELK plays an essential role in regulating cell mitosis in a subset of cancer cells .

Mode of Action

MELK-8a acts by inhibiting the kinase activity of MELK, which is involved in the regulation of cell cycle . This inhibition is achieved through a unique mechanism among the AMPK/Snf1 family members, where MELK is activated by auto-phosphorylation in vitro .

Biochemical Pathways

MELK is involved in several biochemical pathways related to cell cycle control, cell proliferation, apoptosis, cell migration, and cell renewal . It has been implicated in oncogenesis and resistance to cancer treatment . The inhibition of MELK by MELK-8a impacts these pathways, potentially leading to delayed mitotic entry and associated changes in the activation of Aurora A, Aurora B, and CDK1 .

Result of Action

The inhibition of MELK by MELK-8a leads to delayed mitotic entry in cancer cells . This is associated with delayed activation of Aurora A, Aurora B, and CDK1 . Furthermore, MELK-8a has been shown to cause G2/M phase arrest of cancer cells .

Action Environment

The action of MELK-8a can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially interact with MELK-8a, influencing its efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBSGVUERKSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)